3-benzamido-N-benzylthiophene-2-carboxamide
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Overview
Description
3-Benzamido-N-benzylthiophene-2-carboxamide is a synthetic organic compound with the molecular formula C19H16N2O2S and a molecular weight of 336.41 g/mol . This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and two benzamido groups attached to the thiophene ring.
Preparation Methods
The synthesis of 3-benzamido-N-benzylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of Benzamido Groups: The benzamido groups can be introduced through amide bond formation reactions. This can be achieved by reacting the thiophene derivative with benzoyl chloride in the presence of a base such as triethylamine.
N-Benzylation: The final step involves the N-benzylation of the amide nitrogen using benzyl bromide in the presence of a base like sodium hydride.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-Benzamido-N-benzylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The benzamido groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydride.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Benzamido-N-benzylthiophene-2-carboxamide has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may be used in the study of biological processes involving thiophene derivatives and amide-containing compounds.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-benzamido-N-benzylthiophene-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring and benzamido groups can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
3-Benzamido-N-benzylthiophene-2-carboxamide can be compared with other similar compounds, such as:
3-Benzamido-N-phenylthiophene-2-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.
3-Benzamido-N-methylthiophene-2-carboxamide: Similar structure but with a methyl group instead of a benzyl group.
3-Benzamido-N-ethylthiophene-2-carboxamide: Similar structure but with an ethyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-benzamido-N-benzylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-18(15-9-5-2-6-10-15)21-16-11-12-24-17(16)19(23)20-13-14-7-3-1-4-8-14/h1-12H,13H2,(H,20,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSWTIFHEVZWSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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